

Spectroscopic Profile of 5-Methyl-2,3-hexanedione: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-2,3-hexanedione

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyl-2,3-hexanedione** (CAS No. 13706-86-0), a significant alpha-diketone in various industrial and research applications.^{[1][2][3][4][5]} This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Compound Information

Identifier	Value
IUPAC Name	5-methylhexane-2,3-dione
Synonyms	Acetyl isovaleryl, Acetylisopentanoyl
CAS Number	13706-86-0 ^{[1][3][4][5]}
Molecular Formula	C ₇ H ₁₂ O ₂ ^[2]
Molecular Weight	128.17 g/mol ^[2]
Appearance	Clear, deep yellow liquid ^{[1][4]}

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Methyl-2,3-hexanedione**. It is important to note that while mass spectrometry data is publicly available, detailed experimental NMR and IR spectra are not. The NMR and IR data presented here are predicted values based on standard spectroscopic principles and data from similar alpha-diketone structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3 , Frequency: 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.35	s	3H	H-1 ($\text{CH}_3\text{-C=O}$)
~2.60	d	2H	H-4 (C=O-CH_2)
~2.20	m	1H	H-5 (CH)
~0.95	d	6H	H-6, H-7 ($\text{CH}(\text{CH}_3)_2$)

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Frequency: 100 MHz)

Chemical Shift (δ) ppm	Assignment
~200	C-3 (C=O)
~198	C-2 (C=O)
~45	C-4 (CH_2)
~25	C-5 (CH)
~22	C-6, C-7 (CH_3)
~24	C-1 (CH_3)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2960-2870	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (α -diketone)
~1465	Medium	C-H bend (CH ₃ , CH ₂)
~1370	Medium	C-H bend (isopropyl group)

Mass Spectrometry (MS)

A GC-MS spectrum for **5-Methyl-2,3-hexanedione** is available, indicating key fragmentation patterns.^[2] The mass spectrum is characterized by the molecular ion peak and several major fragments resulting from the cleavage of the diketone structure.

m/z	Relative Intensity (%)	Proposed Fragment
128	Low	[M] ⁺ (Molecular Ion)
85	High	[M - C ₂ H ₃ O] ⁺
71	Medium	[M - C ₃ H ₅ O] ⁺
57	High	[C ₄ H ₉] ⁺
43	High	[C ₂ H ₃ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **5-Methyl-2,3-hexanedione**.

Materials:

- **5-Methyl-2,3-hexanedione** sample

- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Methyl-2,3-hexanedione** in about 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock and shim the magnetic field for optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid **5-Methyl-2,3-hexanedione**.

Materials:

- **5-Methyl-2,3-hexanedione** sample
- FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of the liquid **5-Methyl-2,3-hexanedione** sample directly onto the ATR crystal.
- Data Acquisition:
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .
- Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance. Perform baseline correction if necessary.

Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of **5-Methyl-2,3-hexanedione** and identify its fragmentation pattern.

Materials:

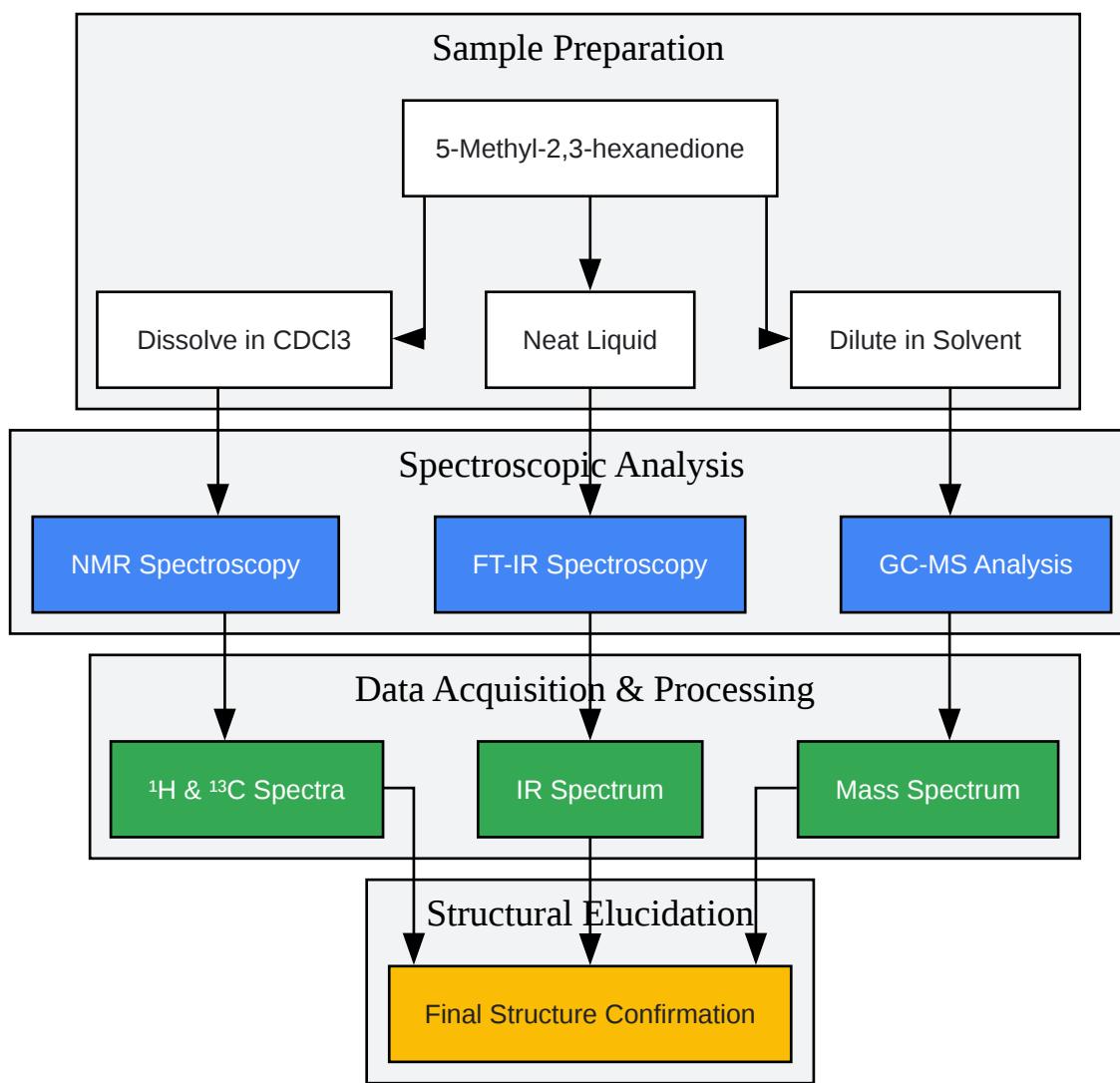
- **5-Methyl-2,3-hexanedione** sample
- Solvent for dilution (e.g., dichloromethane or hexane)
- GC-MS instrument equipped with an electron ionization (EI) source

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
- GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms).
- MS Analysis:
 - The separated components eluting from the GC column are introduced into the mass spectrometer.
 - The molecules are ionized using electron impact (typically at 70 eV).
 - The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

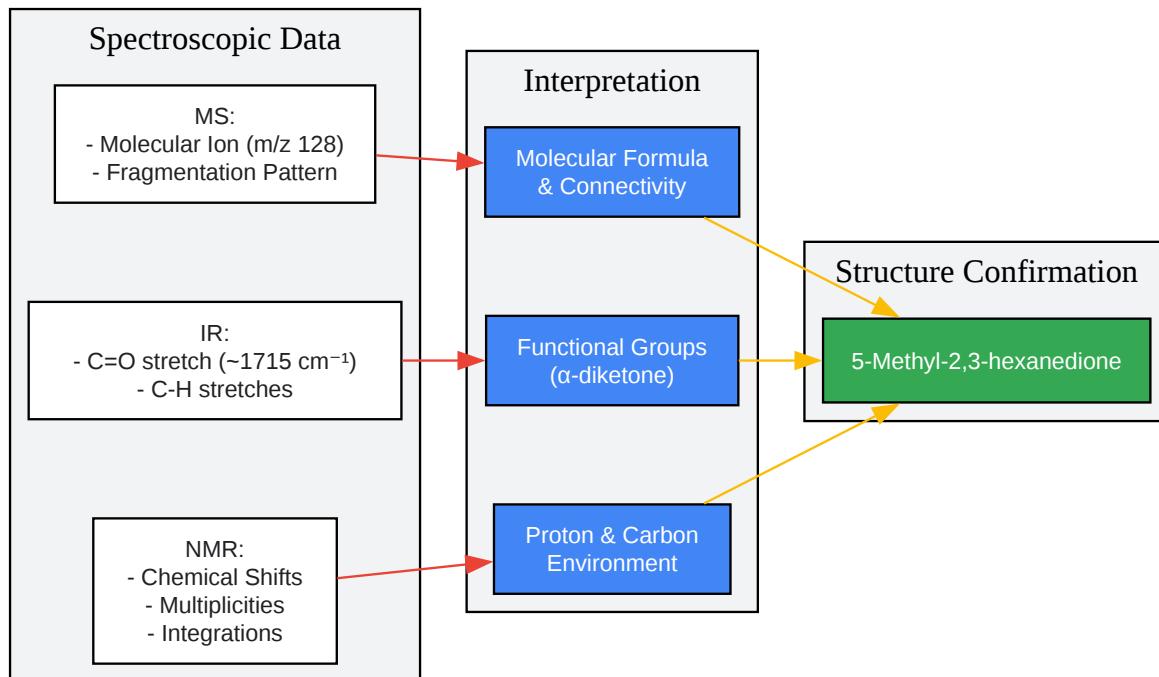
Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.



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Caption: General workflow for the spectroscopic analysis of **5-Methyl-2,3-hexanedione**.



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Caption: Logical flow of structural elucidation using spectroscopic data.

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